2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride
Description
2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride is a fluorinated amine derivative featuring a pyrazole heterocycle. Its molecular structure combines a difluoro-substituted ethanamine backbone with a methylated pyrazole ring, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C6H10ClF2N3 |
|---|---|
Molecular Weight |
197.61 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpyrazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-3-2-5(10-11)6(7,8)4-9;/h2-3H,4,9H2,1H3;1H |
InChI Key |
GDADTDZAXDFVTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CN)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of a pyrazole derivative with a fluorinated reagent. One common method involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction may produce difluorinated alcohols.
Scientific Research Applications
2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with improved chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heterocyclic Substituents
- Pyrazole vs. Oxazole : The target compound’s pyrazole ring (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to the oxazole analog (one nitrogen and one oxygen) . Pyrazole derivatives are often more metabolically stable in vivo due to reduced susceptibility to oxidation.
Fluorination Patterns
- The difluoro-ethane backbone in the target compound increases electronegativity and lipophilicity relative to non-fluorinated analogs like 2-methyl-2-(1-methylpyrazol-3-yl)propan-1-amine . Fluorine atoms may also block metabolic degradation pathways (e.g., CYP450-mediated oxidation).
Backbone Architecture
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
